An In-depth Technical Guide to 2-Acetamidobenzamide
An In-depth Technical Guide to 2-Acetamidobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Acetamidobenzamide. It includes a detailed summary of its structural and thermodynamic properties, alongside established experimental protocols for its synthesis, purification, and analysis. This document also explores the potential biological activities of the 2-acetamidobenzamide scaffold, offering insights into its relevance in medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.
Core Physicochemical Properties
2-Acetamidobenzamide, also known as N-acetylanthranilamide, is a member of the benzamide class of organic compounds. It is characterized by a benzene ring substituted with both an acetamido and a carboxamide group at the ortho positions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 33809-77-7 | [2] |
| Melting Point | 182-184 °C | [2] |
| Boiling Point | Not applicable; likely decomposes. | [2] |
| Appearance | Solid |
Synthesis and Purification
The primary route for the synthesis of 2-Acetamidobenzamide involves the acetylation of 2-aminobenzamide (anthranilamide).
Synthesis Protocol: Acetylation of 2-Aminobenzamide
Principle: This synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-aminobenzamide attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Reagents:
-
2-Aminobenzamide
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent) or a suitable non-protic solvent
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Water
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Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
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Dissolve 2-aminobenzamide in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.
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Wash again with cold water until the filtrate is neutral.
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Dry the crude 2-Acetamidobenzamide.
Purification Protocol: Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For 2-Acetamidobenzamide, ethanol or a mixture of ethanol and water can be effective.
Procedure (Single-Solvent Recrystallization):
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Place the crude 2-Acetamidobenzamide in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
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If there are insoluble impurities, perform a hot filtration.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Dry the crystals in a vacuum oven or air-dry them.
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Acetamidobenzamide by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR) Spectral Data (Predicted):
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |
| ~ 7.2 - 7.7 | Multiplet | 4H | Aromatic protons |
| ~ 7.5 (broad) | Singlet | 2H | -C(=O)NH₂ |
| ~ 9.8 (broad) | Singlet | 1H | -NHC(=O)- |
¹³C NMR (Carbon NMR) Spectral Data (Predicted):
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 25 | -C(=O)CH₃ |
| ~ 122 - 138 | Aromatic carbons |
| ~ 169 | -NHC(=O) CH₃ |
| ~ 171 | -C(=O) NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH₂ and -NH- (Amide) |
| ~ 3050 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 | Weak | C-H Stretch | Methyl C-H |
| ~ 1680 | Strong | C=O Stretch (Amide I) | -C=O NH₂ |
| ~ 1660 | Strong | C=O Stretch (Amide I) | -NHC=O CH₃ |
| ~ 1600 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1580 | Strong | N-H Bend (Amide II) | -NH₂ and -NH- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z Value | Proposed Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M - NH₃]⁺ |
| 136 | [M - CH₂=C=O]⁺ (Loss of ketene) |
| 120 | [M - CH₂=C=O - NH₂]⁺ |
| 92 | [C₆H₆N]⁺ |
| 43 | [CH₃C=O]⁺ |
Biological Activity and Potential Mechanism of Action
While direct pharmacological data for 2-Acetamidobenzamide is limited, the broader class of 2-aminobenzamides, to which it is structurally related, has been extensively studied. These compounds are known to act as inhibitors of histone deacetylases (HDACs).[3]
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Furthermore, various derivatives of 2-acetamidobenzamide have demonstrated potent antiproliferative activity against several cancer cell lines. The primary mechanism of action identified for these derivatives is the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to apoptosis mediated by caspase activation.[5][6] Given its structural similarity, it is plausible that 2-Acetamidobenzamide may exhibit similar biological activities.
Safety and Handling
2-Acetamidobenzamide is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
Conclusion
2-Acetamidobenzamide is a well-defined organic compound with established physical properties and synthetic routes. Its structural relationship to known bioactive molecules, particularly HDAC inhibitors and antiproliferative agents, makes it and its derivatives interesting scaffolds for further investigation in drug discovery and development. This guide provides the foundational technical information required for researchers and scientists to work with and explore the potential of 2-Acetamidobenzamide.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
